![molecular formula C21H28OS B14623326 {2-[(4-Octylphenyl)sulfanyl]phenyl}methanol CAS No. 54997-22-7](/img/structure/B14623326.png)
{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl group substituted with an octylphenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Octylphenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-octylphenylsulfanyl chloride with phenylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound.
化学反応の分析
Types of Reactions
{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
科学的研究の応用
{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {2-[(4-Octylphenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenylmethanol: A simpler compound with a similar structure but without the octylphenylsulfanyl group.
4-Octylphenylsulfanyl chloride: A precursor used in the synthesis of {2-[(4-Octylphenyl)sulfanyl]phenyl}methanol.
Uniqueness
This compound is unique due to the presence of both the phenylmethanol and octylphenylsulfanyl moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
54997-22-7 |
|---|---|
分子式 |
C21H28OS |
分子量 |
328.5 g/mol |
IUPAC名 |
[2-(4-octylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C21H28OS/c1-2-3-4-5-6-7-10-18-13-15-20(16-14-18)23-21-12-9-8-11-19(21)17-22/h8-9,11-16,22H,2-7,10,17H2,1H3 |
InChIキー |
WBZHYPYQMRETPP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)SC2=CC=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
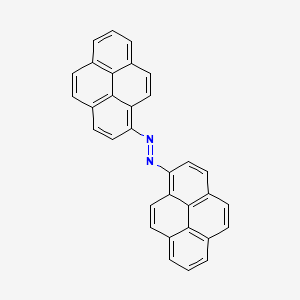
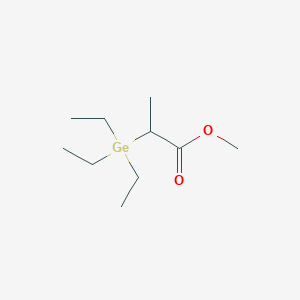
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
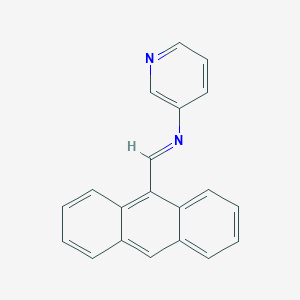

![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
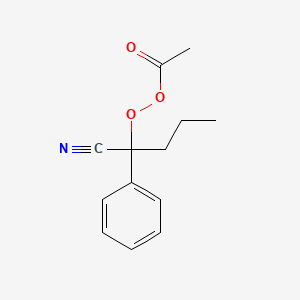
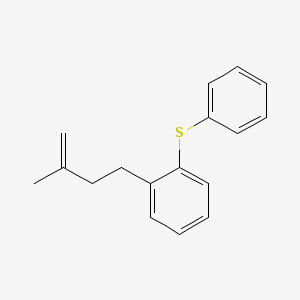
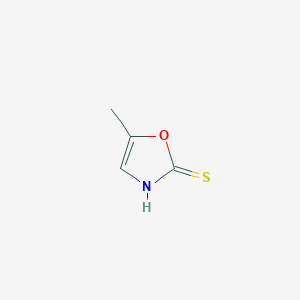
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
